molecular formula C10H13N3O3 B7866388 (S)-2-Amino-N-(3-nitro-benzyl)-propionamide

(S)-2-Amino-N-(3-nitro-benzyl)-propionamide

Cat. No.: B7866388
M. Wt: 223.23 g/mol
InChI Key: KQXYOMCEWZXKAE-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(3-nitro-benzyl)-propionamide: is a chemical compound characterized by its unique structure, which includes an amino group, a nitro group, and a benzyl group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3-nitro-benzyl)-propionamide typically involves multiple steps, starting with the nitration of benzyl alcohol to produce 3-nitrobenzyl chloride. This intermediate is then reacted with amino-propionamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, followed by purification processes to ensure the desired enantiomer is obtained. Advanced techniques such as catalytic hydrogenation and chiral resolution may be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

(S)-2-Amino-N-(3-nitro-benzyl)-propionamide: undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different derivatives.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of various amides and esters.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.

  • Reduction: Typical reagents include hydrogen gas and metal catalysts such as palladium or nickel.

  • Substitution: Reagents like acyl chlorides and anhydrides are often used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, amides.

  • Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-nitro-benzyl)-propionamide: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(3-nitro-benzyl)-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-N-(3-nitro-benzyl)-propionamide: can be compared to other similar compounds, such as:

  • 2-Amino-N-(3-nitro-benzyl)-propionamide: The racemic form of the compound.

  • N-(3-nitro-benzyl)-propionamide: A related compound without the amino group.

  • 2-Amino-N-(4-nitro-benzyl)-propionamide: A structural isomer with the nitro group in a different position.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-nitrophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-3-2-4-9(5-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXYOMCEWZXKAE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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